molecular formula C22H27N5O4S B2683136 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 920202-61-5

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2683136
M. Wt: 457.55
InChI Key: GLAPRJKCKBQJBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-ylmethyl group, a 4-methylpiperazin-1-yl group, and a tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl group .

Scientific Research Applications

Histamine H4 Receptor Ligands and Anti-Inflammatory Applications

A series of 2-aminopyrimidines, including compounds similar to the one , were studied as ligands for the histamine H4 receptor (H4R). These compounds, specifically compound 4 which is closely related to the chemical , showed promising in vitro potency and acted as an anti-inflammatory agent in animal models. Additionally, antinociceptive activity was observed in a pain model, supporting the potential use of H4R antagonists in pain management (Altenbach et al., 2008).

Antitumor Activities

A derivative of this compound, featuring a similar 4-methylpiperazin-1-yl group, exhibited significant antitumor activities against human cancer cell lines, including A549 (human alveolar adenocarcinoma cell) and H460 (human lung cancer). This derivative was found to be more active than gefitinib, a known anticancer drug, against these cell lines (Guo et al., 2012).

Applications in Central Nervous System Disorders

A series of N-methylpiperazinopyrido benzoxa- and benzothiazepine derivatives, which share structural similarities with the compound , were synthesized and evaluated for their affinity for D2, D1, 5-HT2, and cholinergic (M) receptors. Some molecules in this series exhibited significant activity in behavioral models in animals, indicating potential applications in treating central nervous system disorders (Liégeois et al., 1994).

Structural Analysis

The crystal structure of a compound containing the 4-methylpiperazin-1-yl group was analyzed to establish the molecular conformation. This type of analysis is crucial in understanding the biological activities and potential drug interactions of such compounds (Ozbey et al., 2001).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4S/c1-25-7-9-26(10-8-25)27-17-4-2-3-16(17)21(24-22(27)29)32-13-20(28)23-12-15-5-6-18-19(11-15)31-14-30-18/h5-6,11H,2-4,7-10,12-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAPRJKCKBQJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.